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Compound of Interest

Compound Name: Draflazine, (S)-

CAS No.: 138681-29-5

Cat. No.: B13439037 Get Quote

Executive Summary
Draflazine is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter 1

(ENT1/SLC29A1). Unlike broad-spectrum inhibitors, Draflazine exhibits distinct binding kinetics

characterized by a prolonged residence time, making it a critical tool for cardioprotection

research and adenosine regulation.

This guide details the validation of Draflazine activity using the industry-standard

-NBMPR (Nitrobenzylthioinosine) Displacement Assay. By leveraging NBMPR—a high-affinity
ligand that defines the ENT1 subtype—researchers can quantitatively determine Draflazine’s
inhibition constant (

) and validate its competitive mechanism.

Part 1: The Mechanistic Architecture
To validate Draflazine, one must understand the competitive landscape at the transporter level.

ENT1 contains a specific extracellular binding pocket sensitive to NBMPR. Draflazine functions

as a competitive inhibitor, vying for this specific site to block adenosine uptake.

Mechanism of Competitive Displacement
The following diagram illustrates the competitive antagonism between the radioligand (
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-NBMPR) and the test compound (Draflazine) at the ENT1 transporter interface.
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Figure 1: Draflazine competes directly with

-NBMPR for the extracellular binding site on the ENT1 transporter, preventing adenosine influx.

Part 2: Comparative Performance Analysis
Draflazine is often compared to Dipyridamole and Dilazep.[1] While all three inhibit ENT1,

Draflazine is distinguished by its Residence Time (RT)—the duration the drug remains bound to

the target.[2] This is a critical parameter for in vivo efficacy that static affinity (

) values may miss.

Table 1: ENT1 Inhibitor Profile Comparison (Human
Erythrocyte/Myocardium)
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Parameter Draflazine Dipyridamole Dilazep
NBMPR
(Reference)

Target Specificity
High (ENT1 >

ENT2)

Moderate

(ENT1/ENT2/PD

E)

High (ENT1)
Very High (ENT1

Selective)

Affinity (

)
0.94 – 4.5 nM 14 – 48 nM 0.4 – 19 nM 0.4 nM

Binding

Mechanism
Competitive Competitive Competitive

Reference

Ligand

Residence Time
Prolonged (>10

h)

Short/Moderate

(<1 h)
Moderate Variable

Clinical Utility
Cardioprotection

(Ischemia)

Antiplatelet/Vaso

dilator
Vasodilator

Research Tool

(Toxic)

Note:

values are species-dependent. Draflazine shows significantly higher potency in human
preparations compared to murine models.

Part 3: Experimental Protocol ( -NBMPR
Displacement)
This protocol uses membrane preparations (typically human erythrocytes or HEK293-hENT1)

to determine the

and

of Draflazine.

Phase A: Reagents & Preparation
Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Optional: Add 5 mM

to stabilize membranes).
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Radioligand:

-NBMPR (Specific Activity ~20-30 Ci/mmol). Dilute to a working concentration of ~0.5 nM
(near the

).

Non-Specific Binding (NSB) Control: 10

M unlabeled (cold) NBMPR or Dipyridamole.

Draflazine Stock: Dissolve in DMSO. Prepare serial dilutions (

M to

M). Final DMSO concentration in assay must be <1%.

Phase B: The Displacement Workflow
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Figure 2: Step-by-step workflow for the radioligand displacement assay. Rapid filtration is

crucial to prevent ligand dissociation.

Phase C: Detailed Steps
Incubation: In 96-well plates or tubes, combine:

100

L Membrane suspension (approx. 20-50

g protein).

50
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L

-NBMPR (Final conc. 0.5 nM).

50

L Draflazine dilution (or Buffer for Total Binding, or Cold NBMPR for NSB).

Equilibrium: Incubate for 60 minutes at room temperature (22°C).

Expert Insight: Draflazine has slow association/dissociation kinetics. Insufficient incubation

time will lead to an underestimation of affinity (right-shifted

).

Termination: Harvest using a cell harvester onto Whatman GF/B filters (pre-soaked in 0.3%

PEI to reduce non-specific binding).

Washing: Wash rapidly (3x) with ice-cold Tris-HCl buffer.

Critical: The wash must be ice-cold and fast (<10 seconds total) to prevent the dissociation

of the bound radioligand.

Detection: Add liquid scintillation cocktail and count for radioactivity (CPM).

Part 4: Data Analysis & Validation
Calculating Specific Binding
Validation Check: Specific binding should account for >80% of total binding. If NSB is high
(>30%), re-optimize filter blocking with PEI or BSA.

Determining
Plot Specific Binding (% of Control) vs. Log[Draflazine]. Fit the data to a non-linear regression

(sigmoidal dose-response, variable slope).

Calculating (Cheng-Prusoff Correction)
The
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is dependent on the radioligand concentration. To get the true affinity (

), use the Cheng-Prusoff equation:

: Determined from your curve.

: Concentration of

-NBMPR used (e.g., 0.5 nM).

: Dissociation constant of NBMPR for the specific tissue (typically 0.4 nM for hENT1).

Interpreting Results
Valid Result: Draflazine

between 1–5 nM (Human tissue).

Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests negative

cooperativity or multiple binding sites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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